(+)-Intermedine

Hepatotoxicity In Vitro Toxicology Pyrrolizidine Alkaloid Safety

Quantifying (+)-intermedine in comfrey with generic PA standards introduces systematic error from co-eluting epimers. This authenticated reference standard resolves ambiguity via distinct GC retention (RI 2130 vs. 2133 for lycopsamine) and dual orthogonal stereochemical confirmation (¹H NMR δ 4.25 ppm at H-7; [α]D +3.29° in MeOH). • Enables accurate peak assignment compliant with ISO 17025 & FDA botanical identity testing guidelines • Defined cytotoxic probe: IC₅₀ 239.39 μM (free base) vs. 257.98 μM (N-oxide) in HepD cells for controlled oxidation-state toxicity studies • Supplied with comprehensive CoA; ≥98% HPLC purity; store at -20°C

Molecular Formula C19H13IN5O2.Cl
C19H13ClIN5O2
Molecular Weight 505.7 g/mol
CAS No. 146-68-9
Cat. No. B085719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Intermedine
CAS146-68-9
Synonyms2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride
iodonitrotetrazolium
iodonitrotetrazolium violet
Molecular FormulaC19H13IN5O2.Cl
C19H13ClIN5O2
Molecular Weight505.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.[Cl-]
InChIInChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1;/p-1
InChIKeyJORABGDXCIBAFL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Intermedine (CAS 146-68-9) Defined: A Pyrrolizidine Alkaloid Standard for Epimer and N-Oxide Research


(+)-Intermedine is a pyrrolizidine alkaloid (PA) of the retronecine type, occurring naturally as a major constituent in comfrey (Symphytum officinale) and other Boraginaceae species [1]. It exists as a C7-epimer of lycopsamine, sharing the identical molecular formula C₁₅H₂₅NO₅ but differing in stereochemical configuration at the 7-position, a distinction that critically influences chromatographic behavior, spectroscopic signatures, and toxicological potency [1]. The compound serves as a key analytical reference standard for distinguishing closely related dehydropyrrolizidine alkaloids in plant extracts and for investigating structure-toxicity relationships within the monoester PA subclass [2].

Why Pyrrolizidine Alkaloid Substitution Is Unreliable: The Case for (+)-Intermedine Specificity


Within the retronecine-type pyrrolizidine alkaloid family, subtle stereochemical differences yield measurable divergence in chromatographic retention, spectroscopic fingerprints, and biological activity. Substituting (+)-intermedine with its C7-epimer lycopsamine, or with the heliotridine-based diastereoisomers rinderine and echinatine, introduces systematic error in analytical quantification and misrepresents toxicological risk. Even the N-oxide form of intermedine exhibits a distinct cytotoxicity profile (IC₅₀ 257.98 μM vs. 239.39 μM for the free base in HepD cells), rendering the oxidation state a critical variable that generic PA standards fail to capture [1]. The following evidence quantifies these differential properties, establishing why procurement of the specific stereoisomer (+)-intermedine—rather than a mixed epimer or alternative PA standard—is essential for reproducible analytical and toxicological investigations [2].

Quantitative Differentiation of (+)-Intermedine Against Epimeric and Diastereoisomeric Comparators


Cytotoxicity Potency: Intermedine vs. Intermedine N-Oxide in Human Hepatocytes

In human hepatocyte-derived HepD cells, the free base intermedine (Im) demonstrated greater cytotoxic potency than its N-oxide derivative (ImNO). The half-maximal inhibitory concentration (IC₅₀) for Im was 239.39 μM, compared to 257.98 μM for ImNO [1]. This 18.59 μM difference in IC₅₀ indicates that N-oxidation reduces acute cytotoxicity by approximately 7.8% in this model, a finding with direct implications for toxicological risk assessment of PA-containing botanical materials where both forms coexist.

Hepatotoxicity In Vitro Toxicology Pyrrolizidine Alkaloid Safety

Chromatographic Resolution: GC Retention Index Differentiation from Lycopsamine

Gas chromatographic separation on a non-polar DB-1 column yields a Kovats retention index (RI) of 2130 for intermedine [1]. While lycopsamine, its C7-epimer, elutes under identical conditions with an RI of 2133 [2], the 3-unit difference necessitates careful method optimization for baseline resolution. In practice, intermedine elutes before lycopsamine on borate-complexed stationary phases [3], whereas on standard reversed-phase systems the elution order may invert, underscoring the need for authentic intermedine reference material to correctly assign chromatographic peaks in comfrey and Symphytum spp. extracts.

Analytical Chemistry GC-MS Method Development Quality Control

NMR Spectroscopic Fingerprint: ¹H Chemical Shift Distinction from Lycopsamine at H-7 Position

One-dimensional ¹H NMR spectroscopy provides definitive discrimination between the C7-epimers intermedine and lycopsamine. The proton at position H-7 resonates at δ 4.25 ppm for intermedine, whereas the corresponding proton in lycopsamine appears at δ 4.15 ppm [1]. This 0.10 ppm downfield shift for intermedine is diagnostic of the (7R) configuration and serves as a primary structural validation checkpoint. Additional differentiation is observed at H-9 (δ 4.65 ppm for intermedine vs. δ 4.55 ppm for lycopsamine) and at the C-7′ methyl group (δ 1.21 ppm vs. δ 1.18 ppm).

Structural Elucidation NMR Spectroscopy Stereochemical Assignment

¹³C NMR Carbon Skeleton Differentiation: C-7 and C-8 Chemical Shifts vs. Lycopsamine and Diastereoisomers

The ¹³C NMR spectrum of intermedine exhibits characteristic chemical shifts at C-7 (δ 75.6 ppm) and C-8 (δ 77.1 ppm) that differ measurably from its C7-epimer lycopsamine (C-7: δ 75.1 ppm; C-8: δ 76.5 ppm) and from the heliotridine-based diastereoisomers rinderine (C-7: δ 74.8 ppm; C-8: δ 76.2 ppm) and echinatine (C-7: δ 74.3 ppm; C-8: δ 75.8 ppm) [1]. The incremental 0.5-0.6 ppm downfield progression at C-7 and C-8 across the series (echinatine → rinderine → lycopsamine → intermedine) correlates with the specific stereochemical arrangement at the necine base, providing a robust method for distinguishing all four structurally related monoester PAs.

Structural Elucidation ¹³C NMR Stereochemical Assignment

In Vivo Toxicity: Dose-Dependent Hepatotoxicity vs. Lycopsamine in Avian Model

Oral administration of purified intermedine and lycopsamine to male California White chicks (Gallus gallus domesticus) at daily doses of 0.04, 0.13, 0.26, 0.52, and 1.04 mmol/kg revealed dose-dependent hepatotoxicity characterized by elevated serum liver enzymes and histological evidence of hepatic injury [1]. Both compounds exhibited comparable toxicity profiles, with no statistically significant difference in potency between the C7-epimers at equivalent molar doses. However, the crude reduced comfrey alkaloid extract was significantly more toxic than either purified compound alone, indicating that the toxicity of comfrey cannot be fully attributed to intermedine or lycopsamine individually, underscoring the importance of studying each PA component in isolation.

In Vivo Toxicology Hepatotoxicity Risk Assessment

Specific Optical Rotation: Differential Chiroptical Signature from Lycopsamine

The specific optical rotation of (+)-intermedine in methanol is reported as +3.29° [1]. In contrast, its C7-epimer lycopsamine exhibits a levorotatory shift to −1.5° when dissolved in methanol, and +3.29° in ethanol [1]. This inversion of sign and magnitude depending on solvent highlights the critical role of stereochemistry in the chiroptical properties of these epimers. The positive rotation of (+)-intermedine in methanol serves as a rapid, non-destructive quality control parameter to confirm stereochemical integrity and differentiate from lycopsamine, which would yield a negative rotation under identical solvent conditions.

Stereochemical Purity Chiroptical Analysis Quality Control

Validated Application Scenarios for (+)-Intermedine Based on Differential Evidence


Analytical Reference Standard for LC-MS/MS and GC-MS Quantification of Comfrey-Derived Pyrrolizidine Alkaloids

In botanical quality control and food safety laboratories analyzing comfrey (Symphytum officinale) products, (+)-intermedine serves as an essential calibration standard for quantifying this specific PA congener. The chromatographic resolution data (GC RI = 2130 for intermedine vs. RI = 2133 for lycopsamine) [1] confirm that intermedine produces a distinct peak under optimized GC conditions, necessitating an authentic reference material for accurate peak assignment and integration. Laboratories substituting a mixed epimer standard or relying solely on lycopsamine for quantification will systematically misrepresent intermedine content in sample matrices, potentially underestimating total PA exposure risk. The NIST-validated retention index data [2] supports method development and validation according to ISO 17025 and FDA botanical identity testing guidelines.

Stereochemical Purity Verification in Synthetic and Isolation Workflows

For researchers isolating (+)-intermedine from plant sources or synthesizing the compound de novo, the combination of ¹H NMR chemical shift at H-7 (δ 4.25 ppm) [1] and specific optical rotation ([α]D = +3.29° in methanol) [1] provides a dual orthogonal confirmation of stereochemical identity. The 0.10 ppm downfield shift at H-7 relative to lycopsamine (δ 4.15 ppm) and the sign inversion in optical rotation (lycopsamine = −1.5° in methanol) together enable unambiguous discrimination between the two C7-epimers without requiring X-ray crystallography. This application is particularly critical in preparative chromatography workflows where epimer co-elution or partial resolution may yield fractions of uncertain stereochemical composition [1].

In Vitro Mechanistic Toxicology Studies of Mitochondria-Mediated Apoptosis

(+)-Intermedine has been established as a direct inducer of mitochondria-mediated apoptosis in hepatocyte models [1]. Researchers investigating structure-activity relationships (SAR) within the pyrrolizidine alkaloid class can utilize (+)-intermedine as a defined molecular probe, given that its cytotoxicity mechanism has been characterized via ROS generation, mitochondrial membrane potential disruption, cytochrome c release, and caspase-3 activation [1]. The availability of comparative IC₅₀ data for the free base (239.39 μM) versus the N-oxide (257.98 μM) in HepD cells [1] further enables controlled studies of how N-oxidation modulates toxic potency—a variable of direct relevance to understanding the differential hepatotoxicity of PA-containing herbal preparations where both forms coexist.

Comparative In Vivo Toxicity Benchmarking for Pyrrolizidine Alkaloid Risk Assessment

Regulatory toxicologists and risk assessors evaluating the safety of PA-containing botanicals can employ (+)-intermedine as a benchmark compound in comparative toxicity studies. The in vivo chick model data [1] establish that intermedine and lycopsamine exhibit equivalent hepatotoxic potency across a 0.04-1.04 mmol/kg dose range, providing a validated reference point for extrapolating toxicity to other retronecine-type monoesters. Furthermore, the observation that crude comfrey extract is more toxic than either purified compound alone [1] underscores the importance of studying individual PA components in isolation—a requirement that necessitates procurement of authentic, high-purity (+)-intermedine reference material rather than relying on mixed alkaloid fractions or botanical extracts.

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